![molecular formula C16H23N B1471196 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine CAS No. 1443118-08-8](/img/structure/B1471196.png)
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C16H23N . It has a molecular weight of 229.36 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 1-position with a benzyl group and at the 4-position with a tert-butyl group .Physical And Chemical Properties Analysis
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine has a predicted boiling point of 310.1±11.0 °C and a predicted density of 0.982±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.13±0.40 .Scientific Research Applications
Chemical Synthesis and Reactions
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is utilized in various chemical synthesis processes. For instance, it has been involved in the coupling of arylboronic acids with partially reduced pyridine derivatives to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. These compounds are significant in organic synthesis due to their structural complexity and potential biological activity (Wustrow & Wise, 1991). Additionally, studies have explored the stereochemistry of additions to tetrahydropyridine derivatives, which is crucial for understanding the mechanisms of chemical reactions and designing specific molecular structures (Gössinger, 1982).
Medicinal Chemistry and Drug Design
In medicinal chemistry, 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated for various biological activities. For example, certain derivatives have shown anti-inflammatory properties, suggesting potential applications in the development of new therapeutic agents (Redda et al., 1991). Another study synthesized N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines, which also displayed moderate to good anti-inflammatory effects (Rao et al., 1995). Furthermore, new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts were prepared and tested for their antiplasmodial and antitrypanosomal activities, showcasing the compound's potential in combating parasitic diseases (Mohsin et al., 2019).
Material Science and Catalysis
In material science and catalysis, 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine and its derivatives have been investigated for their role in the development of novel materials and catalytic processes. For instance, they have been used in the synthesis of metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, which exhibited potent anticancer and antimicrobial properties (Ray et al., 2007).
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
It’s known that thps can interact with their targets in a variety of ways, depending on their specific structure and the nature of the target .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, depending on their specific structure and the nature of their targets .
Result of Action
Thps have been found to possess biologically active properties, suggesting they can have significant molecular and cellular effects .
properties
IUPAC Name |
1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXJHQQQIHSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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